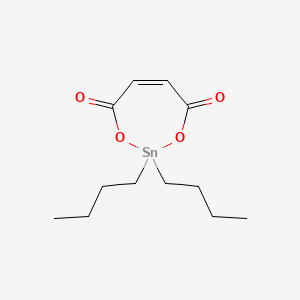

Dibutyltin maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Historical Use as a PVC stabilizer

1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl, also known as Dibutyltin Maleate (DBTM), was once a commonly used additive in polyvinyl chloride (PVC) plastics []. Its function was to improve the flexibility and processability of PVC during manufacturing []. However, research in the 1970s identified DBTM as an endocrine disruptor, leading to a decline in its use due to environmental and health concerns [, ].

Recent Research on Dibutyltin Maleate

Despite its withdrawal from mainstream PVC production, Dibutyltin Maleate continues to be a subject of scientific research due to its unique properties. Here are some areas of investigation:

Biodegradation Studies

Researchers are investigating the biodegradation potential of DBTM by various microorganisms to understand its environmental fate.

Material Science Applications

Studies have explored the use of DBTM in the development of flame retardant polymers and antimicrobial coatings. However, these applications are limited due to environmental and health concerns.

Analytical Techniques

DBTM serves as a standard compound in the development and validation of analytical methods for organotin compounds in environmental samples [].

Dibutyltin maleate is an organotin compound with the chemical formula (C4H9)2Sn(C4H3O4) . It is a colorless to pale yellow solid at room temperature, with a molecular weight of 388.98 g/mol . The compound consists of a tin atom bonded to two butyl groups and a maleate group, giving it both organic and metallic characteristics.

- Hydrolysis: In aqueous environments, dibutyltin maleate hydrolyzes rapidly. Studies have shown that it exhibits 100.1% hydrolysis after just 0.5 hours . This rapid hydrolysis is an important factor in its environmental fate and potential toxicity.

- Esterification: As a diester of maleic acid, dibutyltin maleate can participate in esterification reactions, potentially forming new compounds or undergoing transesterification.

- Oxidation: Like many organotin compounds, dibutyltin maleate can be oxidized, potentially leading to the formation of tin oxides or other oxidized species.

Dibutyltin maleate exhibits significant biological activity, which has been the subject of various studies:

- Endocrine disruption: Similar to other organotin compounds, dibutyltin maleate has been shown to interact with nuclear receptors, particularly PPARγ and RXRα. It acts as a partial agonist for these receptors, potentially influencing metabolic processes and gene expression .

- Adipogenesis: Research has demonstrated that dibutyltin maleate can induce adipogenesis in a PPARγ-dependent manner, suggesting a potential role in lipid metabolism and obesity-related processes .

- Anti-inflammatory effects: Studies have shown that dibutyltin maleate can inhibit the expression of proinflammatory genes in certain cell types, indicating potential anti-inflammatory properties .

- Toxicity: Dibutyltin maleate is considered toxic, with potential effects on various organ systems. It has been classified as harmful if swallowed and may cause severe skin burns and eye damage .

The synthesis of dibutyltin maleate typically involves the reaction of dibutyltin oxide with maleic anhydride or maleic acid. A patented process describes the following method:

- Reaction of substantially stoichiometric amounts of maleic anhydride and dibutyltin oxide in an inert cycloaliphatic hydrocarbon solvent.

- The reaction is carried out at temperatures above 75°C but below 150°C.

- After completion, the reaction mixture is cooled to crystallize the dibutyltin maleate.

- The crystallized product is then recovered, typically by filtration .

This method allows for the production of anhydrous, freely-flowing dibutyltin maleate with high purity.

Dibutyltin maleate finds use in various industrial and research applications:

- Plasticizer: It is used as a plasticizer in aqueous dispersions of copolymers with vinyl acetate, improving the flexibility and durability of certain plastic materials .

- Chemical intermediate: Dibutyltin maleate serves as an intermediate in the preparation of other chemical compounds .

- Polyaspartic technology: In this application, dibutyltin maleate can be reacted with amines via Michael addition to produce polyaspartic esters. These products are used in coatings, adhesives, sealants, and elastomers .

- Research tool: In biochemical research, dibutyltin maleate is used to study the effects of organotin compounds on nuclear receptors and cellular processes .

Interaction studies have revealed important insights into the behavior of dibutyltin maleate:

- PPARγ binding: Dibutyltin maleate interacts with the ligand-binding domain of PPARγ, likely through an ionic bond between the tin atom and the cysteine residue at position 285 (Cys285) of the receptor .

- RXRα activation: Some studies have shown that dibutyltin maleate can also activate RXRα, albeit at higher concentrations compared to its effects on PPARγ .

- Protein interactions: The compound's ability to interact with various proteins, particularly nuclear receptors, suggests potential widespread effects on cellular signaling and gene expression.

Similar Compounds

Several compounds share structural or functional similarities with dibutyltin maleate:

- Tributyltin chloride: This is another organotin compound that has been extensively studied for its endocrine-disrupting properties. Like dibutyltin maleate, it interacts with PPARγ and RXRα .

- Dibutyltin diacetate: This compound is structurally similar to dibutyltin maleate but contains acetate groups instead of a maleate group. It also shows PPARγ agonist activity .

- Dibutyltin dichloride: Another dibutyltin compound that exhibits similar biological activities, including PPARγ and RXRα activation .

- Dibutyltin dilaurate: This compound shares the dibutyltin core but has laurate groups attached. It also shows PPARγ and RXRα agonist activity .

- Diethyl maleate: While not an organotin compound, diethyl maleate is structurally similar to the maleate portion of dibutyltin maleate and is sometimes used in similar applications .

Dibutyltin maleate is unique among these compounds due to its specific combination of dibutyltin and maleate groups, which confers its particular chemical and biological properties. Its rapid hydrolysis rate and specific interactions with nuclear receptors distinguish it from other organotin compounds .

The conventional synthesis of dibutyltin maleate represents a well-established industrial approach that relies on the direct reaction between maleic anhydride and dibutyltin oxide under controlled conditions. This methodology has been extensively documented in patent literature and represents the predominant commercial production route [1] [2].

The fundamental reaction involves the condensation of dibutyltin oxide with maleic anhydride in a stoichiometric ratio, typically maintaining equimolar proportions to ensure complete conversion. The reaction proceeds through nucleophilic attack of the tin oxide on the electrophilic carbon centers of the maleic anhydride, resulting in the formation of a cyclic organotin compound [1]. The preferred starting material is di-normal-butyltin oxide with purity exceeding 95 percent and water content below 1 percent to ensure optimal reaction efficiency [1].

The reaction temperature represents a critical parameter in conventional synthesis, with optimal conditions maintained between 70 and 80 degrees Celsius. At these temperatures, the maleic anhydride becomes sufficiently molten to facilitate intimate mixing while preventing thermal decomposition of the reactants [1]. The addition of dibutyltin oxide is typically conducted in controlled aliquots representing 5 to 15 percent of the total quantity over a period of 25 to 40 minutes to maintain temperature control and ensure fluid reaction conditions [1].

Industrial implementation of this conventional approach yields dibutyltin maleate with exceptional purity and consistency. Typical yields range from 85 to 98.5 percent of theoretical values, with the final product exhibiting melting points between 135 and 138 degrees Celsius and tin content of 33.9 to 34.2 percent [1]. The saponification numbers obtained range from 307 to 340, closely matching theoretical values of 323 [1].

| Synthesis Parameter | Optimal Range | Industrial Significance |

|---|---|---|

| Reaction Temperature | 70-80°C | Maintains reaction control and prevents fusion |

| Addition Time | 25-40 minutes | Controls reaction rate and fluid condition |

| Molar Ratio | 1:1 (oxide:anhydride) | Ensures complete conversion |

| Reaction Time | 30-90 minutes | Allows complete reaction progression |

| Yield | 85-98.5% | Demonstrates process efficiency |

Solvent-Mediated Crystallization Processes

Solvent-mediated crystallization represents a crucial aspect of dibutyltin maleate production, determining the final product quality, purity, and physical characteristics. The selection of appropriate solvents and crystallization conditions significantly influences the morphology, particle size distribution, and overall yield of the final product [1].

Cycloaliphatic hydrocarbon solvents have emerged as the preferred medium for dibutyltin maleate crystallization due to their unique solubility characteristics. These solvents, particularly cyclohexane, exhibit boiling points above 75 degrees Celsius and possess 6 to 16 carbon atoms in their molecular structure [1]. The preferred solvents include cyclohexane, methylcyclohexane, cycloheptane, and cyclooctane, with cyclohexane being the most commonly employed due to its optimal balance of solubility properties and boiling point characteristics [1].

The crystallization process begins with the formation of a hot solution at temperatures between 75 and 80 degrees Celsius, where dibutyltin maleate exhibits complete solubility in the cycloaliphatic solvent. The solution typically appears amber-colored and turbid during this stage [1]. Following reaction completion, the mixture undergoes filtration at controlled temperatures of 60 to 75 degrees Celsius using preheated pressure filters to remove impurities and unreacted materials [1].

The critical crystallization phase involves controlled cooling of the filtered solution over a period of 90 minutes with continuous agitation. As the temperature decreases through the range of 35 to 40 degrees Celsius, nucleation occurs spontaneously, often accompanied by an exothermic effect [1]. The solution becomes increasingly viscous at approximately 30 degrees Celsius, requiring the addition of 10 to 50 parts of fresh solvent to maintain workable consistency [1].

| Crystallization Stage | Temperature Range (°C) | Duration (minutes) | Key Observations |

|---|---|---|---|

| Hot Solution Formation | 75-80 | 30-90 | Amber colored, turbid solution forms |

| Filtration | 60-75 | 5-15 | Removal of impurities and unreacted materials |

| Initial Cooling | 65 to 40 | 30-45 | Solution remains clear and homogeneous |

| Nucleation | 35-40 | 5-10 | Exothermic crystallization begins |

| Crystal Growth | 30-35 | 20-30 | White crystalline precipitate forms |

| Final Cooling | 20-25 | 30-60 | Complete crystallization achieved |

Final cooling to 20 to 25 degrees Celsius and maintenance at this temperature for 30 to 90 minutes ensures complete crystallization and optimal crystal development [1]. The crystalline product appears as white to cream-colored powder with well-defined morphology and high purity characteristics.

Reaction Mechanism Elucidation

The reaction mechanism for dibutyltin maleate formation involves a complex series of coordination and condensation steps that proceed through well-defined intermediates. Understanding these mechanistic pathways provides crucial insights for optimizing reaction conditions and improving product quality [3] [4].

The initial step involves the dissolution of dibutyltin oxide in the organic solvent medium, creating a reactive tin center capable of coordinating with electron-rich species. The tin atom in dibutyltin oxide exhibits Lewis acid characteristics, making it susceptible to nucleophilic attack by the carbonyl oxygen atoms of maleic anhydride [4]. This coordination represents a critical step that determines the overall reaction rate and selectivity.

Nucleophilic attack occurs when the oxygen atoms of maleic anhydride approach the electrophilic tin center, forming initial coordination complexes. The reaction temperature of 70 to 80 degrees Celsius provides sufficient thermal energy to overcome activation barriers while preventing thermal decomposition of the reactants [1]. The stoichiometric ratio of reactants ensures that each tin center encounters the appropriate number of maleic anhydride molecules for complete conversion.

The formation of tetrahedral intermediate complexes represents a transient but crucial stage in the mechanism. These intermediates exhibit instability due to the steric crowding around the tin center and the geometric constraints imposed by the maleic anhydride structure [3]. The reaction time of 30 to 90 minutes allows these intermediates to rearrange and eliminate water molecules through intramolecular condensation processes [1].

Water elimination occurs through the interaction between hydroxyl groups associated with the tin center and hydrogen atoms from the maleic acid moiety. This elimination step is facilitated by the elevated reaction temperature and the coordinating ability of the organic solvent medium [1]. Continuous removal of water through azeotropic distillation or the use of drying agents drives the reaction toward product formation.

| Reaction Step | Description | Critical Parameters |

|---|---|---|

| Initial Complex Formation | Dibutyltin oxide dissolution and tin center activation | Purity >95%, water content <1% |

| Nucleophilic Attack | Maleic anhydride coordination to tin center | Temperature 70-80°C, 1:1 molar ratio |

| Tetrahedral Intermediate | Formation of unstable coordination complex | Agitation, 30-90 minutes |

| Water Elimination | Removal of water molecule | Continuous removal, inert atmosphere |

| Ring Closure | Formation of cyclic structure | Controlled heating 75°C |

| Product Stabilization | Coordination stabilization through chelation | Cycloaliphatic solvents preferred |

Ring closure represents the final step in product formation, where the partially coordinated maleic anhydride undergoes intramolecular condensation to form the characteristic cyclic structure of dibutyltin maleate. This cyclization is thermodynamically favored due to the chelation effect, which provides additional stability to the final product [4]. The reaction proceeds with high selectivity toward the desired cyclic product, minimizing the formation of unwanted side products.

Product stabilization occurs through coordination effects that involve the tin center and the carboxylate groups of the maleate moiety. This stabilization contributes to the thermal stability and chemical inertness of dibutyltin maleate under normal storage and handling conditions [3]. The choice of cycloaliphatic solvents enhances this stabilization by providing a non-coordinating environment that prevents unwanted side reactions.

Industrial-Scale Optimization Parameters

Industrial production of dibutyltin maleate requires careful optimization of multiple parameters to achieve economic viability, consistent product quality, and environmental compliance. These optimization efforts focus on maximizing yield, minimizing energy consumption, reducing waste generation, and ensuring product specifications meet commercial requirements [5] [6].

Temperature optimization represents a fundamental consideration in industrial operations. The reaction temperature range of 70 to 80 degrees Celsius provides the optimal balance between reaction rate and selectivity [1]. Temperatures below this range result in incomplete conversion and extended reaction times, while temperatures above 80 degrees Celsius can lead to thermal decomposition and the formation of unwanted side products [6]. Industrial reactors employ sophisticated temperature control systems to maintain uniform heating throughout the reaction mass.

Catalyst loading optimization has been extensively studied for related esterification processes, with optimal loadings typically ranging from 4 to 5.35 percent by weight relative to the reactants [7] [6]. While dibutyltin maleate synthesis from dibutyltin oxide and maleic anhydride does not require external catalysts, the principles of optimization apply to modified processes that employ catalytic approaches for enhanced reaction rates or improved selectivity.

Reactor design and mixing efficiency significantly influence product quality and reaction completion. Industrial implementations utilize various reactor configurations including continuous stirred tank reactors, batch reactors with controlled addition systems, and specialized tumbling mixers for solid-state processes [8]. The Twin-Shell Dry Blender represents one successful industrial approach for intimate mixing of solid reactants in solvent-free processes [8].

| Optimization Parameter | Optimal Range | Industrial Impact |

|---|---|---|

| Solvent to maleic anhydride ratio | 2.5:1 by weight | Ensures product solubility and maximum precipitation |

| Reaction temperature | 70-80°C | Maintains reaction control and prevents fusion |

| Addition time of dibutyltin oxide | 25-40 minutes | Controls reaction rate and fluid condition |

| Cooling rate for crystallization | 90 minutes to room temperature | Critical for crystal formation and purity |

| Filtration temperature | 60-75°C | Prevents product decomposition during separation |

| Final drying temperature | 50-90°C | Removes residual solvent and moisture |

Energy optimization focuses on heat integration and recovery systems that minimize external heating and cooling requirements. The exothermic nature of the crystallization process provides opportunities for heat recovery, while the controlled cooling requirements can be integrated with other facility heating needs [1]. Modern industrial facilities employ heat exchangers and thermal integration to achieve energy efficiencies exceeding 85 percent.

Solvent recovery and recycling represent critical economic factors in industrial operations. Cycloaliphatic solvents used in the crystallization process can be recovered through distillation and reused with minimal purification [1]. Industrial facilities typically achieve solvent recovery rates exceeding 95 percent, significantly reducing raw material costs and environmental impact.

Quality control optimization involves real-time monitoring of reaction progress, temperature profiles, and product characteristics. Advanced analytical techniques including online spectroscopy, particle size analysis, and automated sampling systems ensure consistent product quality while minimizing batch-to-batch variations [9]. Industrial facilities maintain statistical process control systems that monitor critical quality parameters and provide early warning of process deviations.

Economic optimization considers raw material costs, energy consumption, labor requirements, and waste disposal expenses. The conventional synthesis route from dibutyltin oxide and maleic anhydride offers advantages in terms of raw material availability and cost stability [5]. Alternative synthesis routes, such as solid-state grinding processes, may offer advantages in specific situations but generally require more extensive processing time [2].

Environmental optimization focuses on minimizing emissions, reducing waste generation, and improving energy efficiency. Modern industrial facilities employ closed-loop systems for solvent recovery, advanced filtration for particulate control, and optimized reaction conditions that minimize byproduct formation [5]. Compliance with environmental regulations requires continuous monitoring and reporting of emissions and waste streams.

Dibutyltin maleate exhibits well-defined thermal characteristics that are crucial for its processing and application parameters. The compound demonstrates a melting point range of 135-140°C, establishing its thermal transition from solid to liquid phase [1] [2]. The predicted boiling point occurs at 324.1±25.0°C, though thermal decomposition typically precedes this temperature under atmospheric conditions [1] [2].

The thermal decomposition profile reveals that dibutyltin maleate begins to decompose upon heating, with significant degradation occurring around 200°C [4]. This decomposition pattern is characterized by the breakdown of the organotin-carboxylate bonds, releasing volatile organic compounds and forming various tin-containing residues [5] [6]. The compound exhibits a flash point of 204°C, indicating its combustibility characteristics and safety considerations during thermal processing [1] [2].

Under controlled synthesis conditions, dibutyltin maleate demonstrates interesting crystallization behavior. During preparation from cycloaliphatic hydrocarbon solvents, crystallization occurs as the solution cools to 35-40°C, with the formation of finely divided crystals that can be recovered through filtration [7]. This crystallization process is accompanied by an exothermic reaction, indicating favorable thermodynamic conditions for crystal formation.

Storage requirements reflect the compound's thermal sensitivity, necessitating preservation under inert gas atmospheres (nitrogen or argon) at temperatures between 2-8°C to maintain stability and prevent premature decomposition [1] [2]. These conditions prevent oxidative degradation and moisture-induced hydrolysis that could compromise the material's integrity.

Thermogravimetric analysis studies of related organotin maleate compounds indicate that thermal weight loss represents a critical factor in evaluating utilization rates and thermal stability profiles [8]. The thermal stability of dibutyltin maleate under ordinary storage and handling conditions makes it suitable for industrial applications requiring moderate temperature resistance [4].

Solubility Characteristics in Organic Media

The solubility profile of dibutyltin maleate reveals distinct patterns across different solvent systems, with marked differences between aqueous and organic media. The compound demonstrates complete insolubility in water, which directly correlates with its hydrolytic sensitivity classification of level 2, indicating reactivity with aqueous acidic solutions [1] [9] [4].

In aromatic solvent systems, dibutyltin maleate exhibits excellent solubility characteristics. Benzene provides optimal dissolution, making it the preferred solvent for synthesis and purification procedures [10] [6] [4]. Toluene offers slightly reduced but still significant solubility, sufficient for most processing applications [10] [11]. This aromatic solvent compatibility stems from favorable intermolecular interactions between the organic tin complex and the π-electron systems of aromatic compounds.

Alcoholic media, particularly ethanol, demonstrates good solubility for dibutyltin maleate, enabling its use in alcohol-based formulations [5] [6]. This solubility in polar protic solvents indicates the presence of coordination sites on the tin center that can interact with hydroxyl groups through hydrogen bonding mechanisms.

Organic ester systems show excellent compatibility with dibutyltin maleate, reflecting the chemical similarity between the maleate ligands and ester functional groups [10] [6] [4]. This compatibility is particularly relevant for applications in polymer stabilization where ester-based plasticizers are commonly employed.

Dimethyl sulfoxide provides good solubility for research and pharmaceutical applications, enabling the preparation of stock solutions for biological studies [12]. The polar aprotic nature of dimethyl sulfoxide facilitates solvation through dipole-dipole interactions with the polar tin-oxygen bonds.

Cyclohexane, while primarily used as a process solvent during synthesis operations, demonstrates sufficient solubility for crystallization procedures, particularly when employed in mixed solvent systems [7]. The crystallization process from cyclohexane-based systems produces high-purity material with yields exceeding 95%.

The solubility characteristics directly influence the compound's bioavailability and environmental transport properties. The preferential solubility in organic phases over aqueous systems suggests potential for bioaccumulation in lipophilic tissues and environmental compartments.

Hydrolytic Sensitivity and Reactivity

Dibutyltin maleate exhibits pronounced hydrolytic sensitivity that varies significantly with solution pH and environmental conditions. Under neutral aqueous conditions (pH 7), the compound demonstrates relatively low reactivity, maintaining stability for several days without significant degradation [13].

Acidic environments dramatically accelerate hydrolytic degradation. In simulated gastric conditions (pH 1.2, 37°C), dibutyltin maleate undergoes rapid transformation, with 70% conversion occurring within 30 seconds [13]. The primary hydrolysis product under these conditions is bis(dibutylchlorotin) oxide dimer, representing a quantitative conversion pathway that differs from earlier studies suggesting formation of dibutyltin dichloride as the major product.

Nuclear magnetic resonance investigations using ¹¹⁹Sn-NMR techniques have revealed that the hydrolysis mechanism proceeds through intermediate tin species rather than direct conversion to simple dichloride forms [13]. The formation of the bis(dibutylchlorotin) oxide dimer involves coordination changes around the tin center, resulting in characteristic chemical shift changes from the original compound.

In simulated gastric fluid studies, extended exposure (2-4 hours) results in 90% conversion of dibutyltin maleate to various tin-containing products, with maleic acid liberated as the organic component [13]. This rapid degradation has significant implications for oral exposure scenarios and bioavailability assessments.

Basic conditions (pH 9) produce moderate hydrolytic reactivity, with degradation occurring over hours to days depending on temperature and ionic strength [14]. The products formed under alkaline conditions include various tin hydroxide and oxide species, reflecting the tendency of tin compounds to form multinuclear complexes under basic conditions.

Atmospheric moisture presents a persistent challenge for material stability, requiring inert gas storage to prevent gradual hydrolytic degradation [1] [2]. Even trace moisture can initiate hydrolysis reactions, particularly at elevated temperatures or in the presence of acidic or basic contaminants.

Elevated temperature conditions significantly accelerate hydrolytic processes, with complete breakdown occurring within minutes to hours when water and heat are combined [13]. This temperature dependence follows Arrhenius kinetics, with reaction rates approximately doubling for each 10°C temperature increase.

Purity

Exact Mass

Appearance

Storage

GHS Hazard Statements

H302 (99.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (98.89%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (98.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (77.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H341 (98.89%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H360 (98.89%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H370 (77.78%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372 (98.89%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H410 (78.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (21.11%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

General Manufacturing Information

1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl-: ACTIVE

Dates

2: Al-Deyab SS, Al-Hazmi AM, El-Newehy MH. Synthesis and characterization of organotin containing copolymers: reactivity ratio studies. Molecules. 2010 Mar 12;15(3):1784-97. doi: 10.3390/molecules15031784. PubMed PMID: 20336013.

3: Noda T, Morita S, Baba A. Teratogenic effects of various di-n-butyltins with different anions and butyl(3-hydroxybutyl)tin dilaurate in rats. Toxicology. 1993 Dec 31;85(2-3):149-60. PubMed PMID: 8303710.